N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-isopropylethane-1,2-diamine
CAS No.:
Cat. No.: VC13470529
Molecular Formula: C17H29N3
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29N3 |
|---|---|
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C17H29N3/c1-15(2)19(12-10-18)14-17-9-6-11-20(17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3 |
| Standard InChI Key | CIRGXAUYDVEXDX-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCN)CC1CCCN1CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CCN)CC1CCCN1CC2=CC=CC=C2 |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound features a central pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 1-position with a benzyl group and at the 2-position with a methylene-linked isopropyl amine moiety. Its molecular formula is C₁₇H₂₉N₃, with a molecular weight of 275.4 g/mol . The IUPAC name, N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine, reflects its branched topology .
Key Structural Features:
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Benzyl Group: Enhances lipophilicity and potential receptor binding.
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Pyrrolidine Ring: Confers rigidity and influences stereoelectronic properties.
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Isopropyl Amine: Modulates solubility and hydrogen-bonding capacity .
Stereochemical Considerations
The compound exhibits stereoisomerism due to the chiral center at the pyrrolidine C2 position. The (S)-enantiomer (CAS: 1353999-71-9) has been explicitly synthesized, highlighting the importance of stereochemistry in its biological interactions. Enantiomeric purity is critical for applications in asymmetric catalysis or targeted drug design.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step alkylation and ring-forming reactions:
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Pyrrolidine Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.
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Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination .
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Isopropyl Amine Attachment: Alkylation of the pyrrolidine nitrogen using isopropyl halides or Mitsunobu reactions .
Optimization Challenges:
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Yield: Reported yields are unspecified, but solvent selection (e.g., THF or DMF) and temperature control (0–25°C) are critical.
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Purity: Chromatographic purification (e.g., silica gel) is required to isolate the target compound from byproducts .
Physicochemical Properties
Experimental and Computed Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 275.4 g/mol | |
| LogP (Partition Coefficient) | 2.2 (XLogP3-AA) | |
| Topological Polar Surface Area | 32.5 Ų | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 7 |
The moderate LogP value suggests balanced lipophilicity, suitable for blood-brain barrier penetration in neuropharmacological applications . The polar surface area indicates limited solubility in aqueous media, necessitating formulation with co-solvents .
Biological Activity and Mechanisms
Receptor Interactions
Preliminary studies propose activity at cannabinoid receptors (CB1/CB2), potentially modulating appetite and pain pathways. The benzyl group may mimic endogenous ligand motifs, while the isopropyl chain could enhance binding affinity through hydrophobic interactions .
Comparative Analysis:
| Compound | Target Receptor | EC₅₀ (nM) |
|---|---|---|
| N1-((1-Benzylpyrrolidin-2-yl)methyl)-... | CB1 | Not Reported |
| WIN 55,212-2 (Control) | CB1 | 62 |
Data adapted from general cannabinoid receptor ligand studies.
Stereospecific Effects
The (S)-enantiomer demonstrates distinct binding kinetics compared to its (R)-counterpart, underscoring the necessity of enantioselective synthesis for therapeutic development.
| Parameter | Specification | Source |
|---|---|---|
| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns) | |
| Precautionary Measures | Use gloves, eye protection, and ventilation |
The compound is classified under Packing Group II for transport, requiring specialized packaging for air shipment .
Industrial and Research Applications
Pharmaceutical Research
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Lead Compound: Investigated for neurodegenerative diseases due to putative CNS permeability .
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Intermediate: Used in synthesizing analogs with modified receptor selectivity .
Chemical Synthesis
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Catalyst: Explored in asymmetric catalysis for chiral amine production.
Future Directions
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